NF-56-EJ40

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

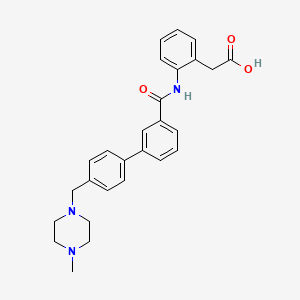

2-[2-[[3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzoyl]amino]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-29-13-15-30(16-14-29)19-20-9-11-21(12-10-20)22-6-4-7-24(17-22)27(33)28-25-8-3-2-5-23(25)18-26(31)32/h2-12,17H,13-16,18-19H2,1H3,(H,28,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWXDNZWMQAUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Antagonistic Mechanism of NF-56-EJ40 on the Succinate Receptor 1 (SUCNR1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91. SUCNR1 is a G-protein coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate. Extracellular succinate can act as a signaling molecule, particularly under conditions of cellular stress and inflammation. The succinate/SUCNR1 signaling axis has been implicated in a variety of pathophysiological processes, making it a compelling target for therapeutic intervention. This compound has emerged as a critical tool for elucidating the roles of SUCNR1 and as a potential lead compound for drug development. This document details the binding affinity, species selectivity, and downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.

Introduction to SUCNR1 and this compound

Succinate receptor 1 (SUCNR1) is a Class A GPCR that is endogenously activated by succinate. Upon activation, SUCNR1 couples to both Gq/11 and Gi/o G-proteins, leading to the mobilization of intracellular calcium and the inhibition of adenylyl cyclase, respectively.[1][2] This dual signaling capacity allows SUCNR1 to modulate a diverse range of cellular responses, including inflammation, angiogenesis, and metabolic regulation.[2][3] The role of the succinate/SUCNR1 axis in diseases such as atherosclerosis, ulcerative colitis, and rheumatoid arthritis has positioned it as a significant therapeutic target.[4]

This compound is a synthetic, small-molecule antagonist that exhibits high affinity and selectivity for human SUCNR1. Its development has been instrumental in studying the physiological and pathological functions of SUCNR1. A key characteristic of this compound is its pronounced species selectivity, showing potent antagonism at the human receptor while being virtually inactive at the rat ortholog. This specificity has been elucidated through structural biology, revealing key amino acid differences in the ligand-binding pocket between the two species.

Quantitative Analysis of this compound Interaction with SUCNR1

The antagonistic properties of this compound have been quantified through various in vitro assays, providing precise measurements of its binding affinity and inhibitory potency.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species/Receptor Variant | Value | Reference |

| IC50 | Human SUCNR1 | 25 nM | |

| Ki | Human SUCNR1 | 33 nM | |

| Ki | Humanized Rat SUCNR1 (K18E/K269N) | 17.4 nM / 33.5 nM | |

| Activity | Rat SUCNR1 | Almost no activity (>100 µM) |

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its antagonistic effects by competitively binding to SUCNR1, thereby preventing the conformational changes required for G-protein coupling and subsequent downstream signaling.

Inhibition of Gq-Mediated Signaling

Activation of the Gq pathway by succinate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. This compound effectively blocks this cascade. Studies have shown that pre-incubation with this compound completely inhibits agonist-induced calcium responses and IP1 formation.

Inhibition of Gi-Mediated Signaling

The Gi pathway, upon activation by succinate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound reverses this effect, preventing the succinate-mediated inhibition of cAMP production. This has been demonstrated in assays where this compound blocks the reduction of forskolin-induced cAMP levels in the presence of a SUCNR1 agonist.

Impact on Downstream Inflammatory Pathways

The succinate/SUCNR1 axis is a key regulator of inflammation. In immune cells such as macrophages and endothelial cells, succinate signaling can lead to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and the subsequent production of pro-inflammatory cytokines like interleukin-1β (IL-1β). This compound has been shown to interrupt this succinate/IL-1β signaling axis, leading to a reduction in HIF-1α production and IL-1β expression.

Caption: SUCNR1 signaling and inhibition by this compound.

Structural Basis of Species Selectivity

The high selectivity of this compound for human SUCNR1 over its rat counterpart is attributed to specific amino acid differences within the ligand-binding pocket. The binding of this compound is deep within a hydrophobic pocket, with its acid group coordinated by conserved residues Y83 and Y30 on one side, and R281 on the other. An additional hydrogen bond is predicted to form between the piperazine ring of this compound and the conserved E18 residue.

Key residues that differ between human and rat SUCNR1, E22 and N274 in human versus K181 and K269 in rat, are responsible for this selectivity. These substitutions in the rat receptor are thought to cause steric hindrance, preventing the binding of this compound. This hypothesis is supported by studies on a "humanized" rat SUCNR1, where introducing the human residues (K18E/K269N) restores high-affinity binding of this compound.

Caption: Basis of this compound species selectivity for SUCNR1.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound on SUCNR1.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for SUCNR1.

-

Methodology:

-

Membranes from cells expressing the target receptor (e.g., human, rat, or humanized rat SUCNR1) are prepared.

-

A constant concentration of a radiolabeled ligand that binds to SUCNR1 is incubated with the membranes.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The IC50 value (concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

-

Objective: To assess the inhibitory effect of this compound on Gq-mediated calcium signaling.

-

Methodology:

-

Cells expressing SUCNR1 are plated in a microplate.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

A SUCNR1 agonist (e.g., succinate) is added to stimulate the receptor.

-

Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a plate reader.

-

The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.

-

cAMP Accumulation Assay

-

Objective: To evaluate the antagonistic activity of this compound on Gi-mediated inhibition of adenylyl cyclase.

-

Methodology:

-

Cells expressing SUCNR1 are seeded in a multi-well plate.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

-

A SUCNR1 agonist is added to inhibit the forskolin-induced cAMP accumulation.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are quantified using a competitive immunoassay, such as an ELISA or HTRF-based assay.

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP production is measured.

-

Caption: General workflow for key in vitro assays.

Conclusion

This compound is a highly potent and selective antagonist of human SUCNR1, serving as an invaluable pharmacological tool for investigating the multifaceted roles of the succinate/SUCNR1 signaling axis. Its mechanism of action involves the direct competitive inhibition of both Gq- and Gi-mediated signaling pathways, leading to the blockade of downstream events such as calcium mobilization, cAMP modulation, and pro-inflammatory cytokine production. The well-defined structural basis for its species selectivity provides a solid foundation for the rational design of future SUCNR1-targeted therapeutics. The experimental protocols outlined herein represent standard methodologies for the continued exploration and characterization of novel SUCNR1 modulators.

References

NF-56-EJ40: A Comprehensive Technical Guide to a Selective GPR91 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NF-56-EJ40, a potent and selective antagonist of the G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to serve as a critical resource for professionals in the fields of biomedical research and drug development.

Core Compound Profile: this compound

This compound is a high-affinity, human-selective antagonist of GPR91.[1][2][3][4] Its development has provided a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the succinate-GPR91 signaling axis, which has been implicated in a range of conditions including inflammation, atherosclerosis, and ulcerative colitis.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the binding affinity and potency of this compound for GPR91.

| Parameter | Species/Variant | Value | Reference |

| IC50 | Human GPR91 | 25 nM | |

| Ki | Human GPR91 | 33 nM | |

| Ki | Humanized Rat GPR91 | 17.4 nM | |

| Activity | Rat GPR91 | Almost no activity |

GPR91 Signaling Pathways

GPR91 is a G protein-coupled receptor that can signal through multiple downstream pathways upon activation by its endogenous ligand, succinate. The primary signaling cascades involve the coupling to both inhibitory (Gαi) and stimulatory (Gαq) G proteins.

-

Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

These signaling events can influence a variety of cellular processes, including inflammation, cell proliferation, and metabolism.

Caption: GPR91 Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a GPR91 antagonist.

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for human GPR91.

Materials:

-

Membrane preparation from cells expressing human GPR91.

-

Radioligand (e.g., [3H]-succinate or a suitable radiolabeled antagonist).

-

This compound stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer.

-

Membrane preparation.

-

Radioligand at a fixed concentration (typically at or below its Kd).

-

Varying concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled succinate (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Measurement

This protocol describes a functional assay to measure the antagonistic effect of this compound on succinate-induced inhibition of cAMP production in cells expressing GPR91.

Materials:

-

Cells expressing human GPR91 (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Succinate.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).

Procedure:

-

Cell Culture: Plate GPR91-expressing cells in a suitable microplate and culture overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

-

Stimulation: Add a fixed concentration of succinate (typically the EC80) and forskolin to all wells.

-

Incubation: Incubate for a specified time at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 of this compound in antagonizing the succinate-mediated inhibition of forskolin-stimulated cAMP production.

Functional Assay in HUVECs and Macrophages

This compound has been shown to interrupt the succinate/IL-1β signaling axis in Human Umbilical Vein Endothelial Cells (HUVECs) and macrophages. The following protocol is a general guideline for investigating this effect.

Materials:

-

HUVECs or macrophage cell line (e.g., THP-1).

-

Appropriate cell culture medium.

-

This compound (optimal concentration reported as 4 µM).

-

Succinate.

-

LPS (lipopolysaccharide) for macrophage stimulation.

-

Reagents for downstream analysis (e.g., ELISA kits for IL-1β, Western blotting reagents for HIF-1α).

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs or macrophages to the desired confluency.

-

Pre-treat the cells with this compound (e.g., 4 µM) for a specified duration (e.g., 24 hours).

-

Stimulate the cells with succinate and/or LPS for an appropriate time (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA).

-

Lyse the cells to extract protein for Western blot analysis (e.g., for HIF-1α).

-

-

Analysis:

-

Perform ELISA on the supernatant to quantify IL-1β levels.

-

Perform Western blotting on the cell lysates to determine the protein levels of HIF-1α.

-

-

Data Interpretation: Compare the levels of IL-1β and HIF-1α in cells treated with this compound to control cells to determine the inhibitory effect of the antagonist on the succinate-induced inflammatory response.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of human GPR91. Its high affinity and species selectivity make it an invaluable tool for elucidating the complex roles of the succinate-GPR91 signaling pathway in health and disease. The data and protocols presented in this guide are intended to facilitate further research into this important therapeutic target and aid in the development of novel treatments for a variety of inflammatory and metabolic disorders.

References

Understanding the Binding Affinity and Signaling of NF-56-EJ40: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics and functional activity of NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate a comprehensive understanding of this important research compound.

Core Concepts: Binding Affinity of this compound

This compound is a high-affinity antagonist for the human SUCNR1, a G protein-coupled receptor that is activated by the Krebs cycle intermediate, succinate.[1] This receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and angiogenesis, making it a compelling target for therapeutic intervention.[1][2] this compound exhibits significant species selectivity, with high potency for the human receptor but negligible activity towards its rat ortholog.[3]

Quantitative Binding and Inhibition Data

The binding affinity and inhibitory potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative metrics.

| Parameter | Receptor | Value | Reference(s) |

| IC50 | Human SUCNR1 | 25 nM | [3] |

| Ki | Human SUCNR1 | 33 nM | |

| Ki | Humanized Rat SUCNR1 | 17.4 nM | |

| Kd | Human SUCNR1 | 33 nM |

Table 1: Inhibitory and Binding Constants of this compound

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding and functional effects of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd and Ki) of this compound for SUCNR1.

Objective: To quantify the direct interaction between this compound and the SUCNR1 receptor.

Materials:

-

Membrane preparations from cells expressing human SUCNR1.

-

Radiolabeled this compound (e.g., [³H]this compound).

-

Unlabeled this compound for competition assays.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Incubation: In a 96-well plate, combine the SUCNR1-expressing cell membranes, [³H]this compound at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled this compound (for competition assays) or buffer alone (for saturation binding).

-

Incubate the mixture for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Binding: Plot the amount of bound radioligand against the concentration of free radioligand to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled competitor (this compound) to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Thermal Stability Assay

This assay assesses the change in the thermal stability of SUCNR1 upon ligand binding. An increase in the melting temperature (Tm) of the receptor in the presence of a ligand indicates a stabilizing interaction.

Objective: To confirm the direct binding of this compound to SUCNR1 by measuring changes in receptor stability.

Materials:

-

Purified human or humanized rat SUCNR1 protein.

-

This compound.

-

SYPRO Orange dye.

-

Real-time PCR instrument capable of performing a thermal melt.

Procedure:

-

Reaction Setup: In a 96-well PCR plate, mix the purified SUCNR1 protein with SYPRO Orange dye and either this compound or a vehicle control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25°C to 95°C, with incremental increases.

-

Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye in real-time. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

-

Data Analysis: Plot the fluorescence intensity against temperature. The midpoint of the transition in the melting curve represents the Tm. A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the receptor.

Cellular Functional Assays: Calcium Flux and cAMP Measurement

These assays are used to determine the functional consequences of this compound binding to SUCNR1 in a cellular context. SUCNR1 couples to both Gi and Gq G proteins. Gq activation leads to an increase in intracellular calcium ([Ca²⁺]i), while Gi activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Objective: To measure the antagonistic effect of this compound on succinate-induced SUCNR1 signaling.

1. Calcium Flux Assay

Materials:

-

Cells expressing human SUCNR1 (e.g., HEK293 or THP-1 macrophages).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

This compound.

-

Succinate or another SUCNR1 agonist (e.g., cis-epoxysuccinate).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed SUCNR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Pre-treatment: Wash the cells and pre-incubate with varying concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes).

-

Signal Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject succinate into the wells to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the calcium response in the presence and absence of the antagonist.

2. cAMP Assay

Materials:

-

Cells expressing human SUCNR1.

-

This compound.

-

Succinate.

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

-

Cell lysis buffer.

Procedure:

-

Cell Treatment: Plate SUCNR1-expressing cells and pre-treat with different concentrations of this compound.

-

Stimulate the cells with a fixed concentration of succinate in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of Gi activation more readily detectable.

-

Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels upon succinate treatment is indicative of Gi coupling. The ability of this compound to reverse this reduction demonstrates its antagonistic activity.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its characterization.

References

In-Depth Technical Guide: NF-56-EJ40

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-56-EJ40 is a potent, high-affinity, and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91).[1] As a key signaling molecule in cellular metabolism and inflammatory processes, succinate and its receptor have emerged as a promising therapeutic target for a range of diseases, including inflammatory disorders, metabolic diseases, and certain cancers. This compound serves as a critical tool for elucidating the physiological and pathological roles of the succinate-SUCNR1 signaling axis. This document provides a comprehensive technical overview of this compound, including its binding characteristics, mechanism of action, and detailed experimental protocols for its use in research settings.

Discovery and Development

This compound was identified as a human-selective SUCNR1 antagonist through structure-based drug design and screening efforts.[2] A key challenge in the development of SUCNR1 modulators has been the species-specific differences in receptor pharmacology, particularly between human and rodent orthologs. This compound exhibits high selectivity for the human SUCNR1, with significantly lower affinity for the rat receptor, making it a valuable tool for studying the human system.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₂₉N₃O₃ |

| Molecular Weight | 443.54 g/mol |

| CAS Number | 2380230-73-7 |

| Appearance | Solid |

Quantitative Data

Table 1: Binding Affinity of this compound

| Parameter | Receptor | Value (nM) | Reference |

| IC₅₀ | Human SUCNR1 | 25 | [1] |

| Kᵢ | Human SUCNR1 | 33 | [1] |

| Kᵢ | Humanized Rat SUCNR1 | 17.4 | |

| IC₅₀ | Rat SUCNR1 | >100,000 |

Table 2: In Vitro Assay Concentrations

| Assay | Cell Type | Concentration | Duration | Effect | Reference |

| Calcium Flux Assay | Human THP1 Macrophages | 10 µM | 30 min pretreatment | Blocked succinate-induced calcium signaling | |

| cAMP Assay | Human THP1 Macrophages | 10 µM | 30 min pretreatment | Negated inhibition of forskolin-induced cAMP | |

| IL-1β Inhibition | HUVECs and Macrophages | 4 µM | 24 h | Interrupted succinate/IL-1β signaling | |

| Inflammatory Cytokine Inhibition | Lipopolysaccharide (LPS)-stimulated Intestinal Epithelial Cells (IECs) | 5 µM | 24 h | Decreased expression of IL-1β, IL-6, IL-10, and TNF-α |

Signaling Pathways

This compound exerts its effects by antagonizing the SUCNR1 receptor, which is coupled to both Gq and Gi signaling pathways. Upon activation by succinate, SUCNR1 initiates a cascade of intracellular events. By blocking this initial step, this compound can inhibit these downstream signaling events.

In inflammatory conditions, SUCNR1 activation can lead to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and subsequent production of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β). This compound has been shown to block this inflammatory cascade.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for SUCNR1.

-

Materials:

-

Cell membranes expressing human SUCNR1

-

Radiolabeled succinate (e.g., [³H]-succinate)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

-

Wash Buffer (ice-cold Assay Buffer)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled succinate (for non-specific binding) or this compound dilution.

-

50 µL of radiolabeled succinate at a concentration near its Kd.

-

100 µL of cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvest the membranes by vacuum filtration onto the filter plate.

-

Wash the filters rapidly with ice-cold Wash Buffer (e.g., 3 x 200 µL).

-

Dry the filter plate.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay

This protocol outlines the measurement of intracellular calcium mobilization following SUCNR1 activation and its inhibition by this compound.

-

Materials:

-

Human THP1 macrophages (or other suitable cell line expressing SUCNR1)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid

-

This compound

-

Succinate

-

96-well black, clear-bottom plates

-

Fluorescent plate reader with injection capabilities

-

-

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Remove culture medium and wash cells with HBSS.

-

Load cells with Fluo-4 AM (e.g., 1 µM) in HBSS containing probenecid (e.g., 2.5 mM) for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle in HBSS for 30 minutes at 37°C.

-

Place the plate in a fluorescent plate reader and measure baseline fluorescence.

-

Inject succinate (e.g., 0.5 mM) and continue to measure fluorescence intensity over time.

-

Analyze the change in fluorescence to determine the extent of calcium flux.

-

cAMP Assay

This protocol describes the measurement of changes in intracellular cyclic AMP (cAMP) levels as a result of Gi pathway modulation by SUCNR1 and its blockade by this compound.

-

Materials:

-

Human THP1 macrophages (or other suitable cell line expressing SUCNR1)

-

Cell culture medium

-

HBSS

-

IBMX (a phosphodiesterase inhibitor)

-

Forskolin (an adenylyl cyclase activator)

-

This compound

-

Succinate

-

cAMP ELISA kit

-

-

Procedure:

-

Seed cells in a suitable culture plate and grow to desired confluency.

-

Serum starve the cells for approximately 4 hours.

-

Pre-incubate the cells with IBMX (e.g., 250 µM) and this compound (e.g., 10 µM) or vehicle in HBSS for 30 minutes.

-

Stimulate the cells with succinate (e.g., 0.5 mM) for a defined period.

-

Add forskolin (e.g., 3 µM) to all wells (except negative controls) to stimulate cAMP production and incubate for 10 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on succinate-mediated inhibition of forskolin-stimulated cAMP production.

-

Conclusion

This compound is an indispensable research tool for investigating the complex roles of the succinate-SUCNR1 signaling pathway. Its high potency and selectivity for human SUCNR1 enable precise interrogation of this pathway in various in vitro and in vivo models of human disease. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the therapeutic potential of targeting SUCNR1.

References

The Role of NF-56-EJ40 in Succinate Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate, a key intermediate in the citric acid cycle, is now recognized as an important extracellular signaling molecule that mediates a variety of physiological and pathological processes through its cognate receptor, the G-protein coupled receptor SUCNR1 (GPR91). The emergence of selective pharmacological tools is critical to dissecting the complex roles of the succinate-SUCNR1 signaling axis. This technical guide focuses on NF-56-EJ40, a potent, high-affinity, and highly selective antagonist of human SUCNR1. We consolidate the current knowledge on this compound, presenting its pharmacological data, detailing its application in key experiments, and illustrating its role in modulating succinate-mediated signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting succinate signaling.

Introduction to this compound

This compound is an experimental small molecule that has been identified as a potent and selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91[1][2][3]. Due to its high affinity and species-selectivity for the human receptor, it has become an invaluable tool for elucidating the role of the succinate signaling pathway in various disease models, including inflammation, atherosclerosis, ulcerative colitis, and metabolic disorders[3][4]. This compound effectively blocks succinate-induced cellular responses, thereby helping to delineate the downstream consequences of SUCNR1 activation.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with SUCNR1.

Table 1: In Vitro Potency and Affinity of this compound

| Parameter | Value | Species | Notes | Reference |

| IC50 | 25 nM (0.025 µM) | Human | Concentration causing 50% inhibition of succinate's effect. | |

| Ki | 33 nM | Human | Inhibitor binding affinity for human SUCNR1. | |

| Ki | 17.4 nM | Humanized Rat | High affinity for a modified rat receptor containing key human residues. | |

| Activity | Almost no activity | Rat | Demonstrates high species selectivity. |

Mechanism of Action in Succinate Signaling

Extracellular succinate, often elevated during conditions of metabolic stress like ischemia or inflammation, binds to and activates SUCNR1 on the surface of various cells. SUCNR1 is a G-protein coupled receptor that can signal through both Gi and Gq protein pathways. This compound acts as a competitive antagonist, binding to the receptor to prevent succinate-mediated activation and subsequent downstream signaling cascades.

Studies have shown that this compound blocks the succinate/IL-1β signaling axis, which is implicated in the inflammatory progression of endothelial cells and atherosclerosis. By inhibiting SUCNR1, this compound can lead to a reduction in the production and transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn decreases the production of the pro-inflammatory cytokine IL-1β.

Signaling Pathway Diagram

Caption: Antagonistic action of this compound on the SUCNR1 signaling pathway.

Key Experimental Protocols and Applications

This compound has been utilized in a range of cell-based assays to probe the function of SUCNR1. Below are summaries of typical experimental protocols.

Inhibition of Inflammatory Response in Endothelial Cells and Macrophages

-

Objective: To determine if this compound can block the pro-inflammatory effects of succinate on human umbilical vein endothelial cells (HUVECs) and macrophages.

-

Methodology:

-

Cell Culture: HUVECs or human monocyte-derived macrophages (e.g., THP-1 cells differentiated with PMA) are cultured under standard conditions.

-

Pre-treatment: Cells are pre-incubated with this compound (e.g., 4 µM) for a specified period, such as 24 hours. A vehicle control (DMSO) is run in parallel.

-

Stimulation: Cells are then stimulated with succinate (e.g., 800 µM) and/or an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/ml) for another 24 hours.

-

Analysis: Cell lysates and culture supernatants are collected. Protein expression of SUCNR1, HIF-1α, and IL-1β is measured by Western blot. Gene expression is quantified by RT-PCR. Secreted IL-1β in the supernatant is measured by ELISA.

-

-

Expected Outcome: Treatment with this compound is expected to significantly reduce the succinate-induced upregulation of HIF-1α and IL-1β at both the protein and mRNA levels.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Calcium Signaling Assay

-

Objective: To confirm that succinate-induced calcium mobilization is mediated by SUCNR1 and can be blocked by this compound.

-

Methodology:

-

Cell Culture: M2-polarized THP1 macrophages are seeded in appropriate plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4,AM) for 30 minutes at 37°C.

-

Antagonist Incubation: Cells are washed and incubated with this compound (e.g., 10 µM) or a vehicle control for 30 minutes.

-

Signal Measurement: Basal fluorescence is measured using a plate reader. Cells are then stimulated with succinate (e.g., 0.5 mM) or another SUCNR1 agonist, and the change in fluorescence, indicating intracellular calcium flux, is continuously measured.

-

-

Expected Outcome: Succinate stimulation should induce a rapid increase in intracellular calcium. This response should be significantly attenuated or completely blocked in cells pre-treated with this compound.

Inhibition of Insulin Secretion

-

Objective: To investigate the role of SUCNR1 in succinate-mediated insulin secretion from pancreatic β-cells.

-

Methodology:

-

Cell Culture: An insulin-secreting cell line (e.g., EndoC-βH5) is used.

-

Co-treatment: During a glucose-stimulated insulin secretion (GSIS) assay, cells are co-treated with high glucose (e.g., 20 mM), succinate (e.g., 500 µM), and the SUCNR1 antagonist this compound (e.g., 1 µM).

-

Analysis: After incubation, the culture medium is collected, and the concentration of secreted insulin is quantified by ELISA.

-

-

Expected Outcome: this compound is expected to completely block the potentiation of glucose-stimulated insulin secretion that is induced by extracellular succinate, confirming the effect is SUCNR1-dependent.

Conclusion and Future Directions

This compound is a powerful and selective pharmacological tool that has been instrumental in confirming the role of the succinate/SUCNR1 signaling axis in a multitude of pathophysiological processes. Its high selectivity for the human receptor makes it particularly valuable for studies involving human cells and for validating SUCNR1 as a therapeutic target. However, its lack of activity on rodent orthologs presents a challenge for in vivo studies in standard animal models, highlighting the need for the development of cross-reactive antagonists or the use of humanized rodent models. Future research employing this compound will continue to unravel the nuanced roles of succinate signaling in health and disease, paving the way for the development of novel therapeutics targeting this important pathway.

References

NF-56-EJ40: A Comprehensive Technical Guide to a Potent and Selective SUCNR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF-56-EJ40 is a potent, high-affinity, and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91).[1][2][3] This experimental drug has emerged as a critical tool for investigating the physiological and pathological roles of the succinate-SUCNR1 signaling axis.[3] With its anti-inflammatory properties, this compound is instrumental in studying conditions such as atherosclerosis, ulcerative colitis, and other inflammatory diseases.[3] This technical guide provides a detailed overview of the chemical structure, properties, and biological activity of this compound, including comprehensive data tables, detailed experimental protocols, and visualizations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a biphenyl carboxamide derivative with the systematic IUPAC name 2-(2-(4'-((4-Methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)acetic acid. Its chemical structure is characterized by a central biphenyl scaffold linked to a phenylacetic acid moiety and a methylpiperazine group, which are crucial for its high-affinity binding to human SUCNR1.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-(4'-((4-Methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)acetic acid | |

| CAS Number | 2380230-73-7 | |

| Molecular Formula | C27H29N3O3 | |

| Molecular Weight | 443.54 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (5 mg/mL), 0.1N NaOH (aq), and 0.1N HCl (aq) | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year, -20°C for 6 months. |

Biological Activity and Potency

This compound is a highly potent antagonist of human SUCNR1, exhibiting nanomolar efficacy. A key characteristic of this compound is its remarkable species selectivity, with high affinity for the human receptor but virtually no activity towards the rat ortholog. This selectivity has been attributed to specific amino acid differences in the binding pocket between human and rat SUCNR1.

Table 2: In Vitro Potency and Binding Affinity of this compound

| Parameter | Receptor | Value | Reference(s) |

| IC50 | Human SUCNR1 | 25 nM | |

| Ki | Human SUCNR1 | 33 nM | |

| Ki | Humanized Rat SUCNR1 | 17.4 nM | |

| Activity | Rat SUCNR1 | Almost no activity |

Mechanism of Action and Signaling Pathways

This compound exerts its antagonistic effect by binding deep within the hydrophobic pocket of the human SUCNR1. This binding prevents the conformational changes necessary for receptor activation by the endogenous ligand, succinate. The interaction involves key residues such as Y83, Y30, and R281, which coordinate the acid group of this compound, and a hydrogen bond between the piperazine ring and E18.

By blocking SUCNR1 activation, this compound effectively inhibits downstream signaling cascades. In inflammatory conditions, elevated extracellular succinate acts as a danger signal, activating SUCNR1 on various cell types, including endothelial cells and macrophages. This activation leads to the stabilization of Hypoxia-Inducible Factor-1α (Hif-1α) and subsequently increases the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β). This compound has been shown to interrupt this succinate/Hif-1α/IL-1β signaling axis, thereby reducing inflammation.

References

Species Selectivity of NF-56-EJ40: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species selectivity of NF-56-EJ40, a potent and selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

This compound exhibits marked species selectivity, demonstrating high affinity and potency for the human SUCNR1 while displaying significantly reduced or no activity at the rodent orthologs. This selectivity is a critical consideration for the preclinical evaluation of this compound.

| Parameter | Human SUCNR1 | Rat SUCNR1 | Mouse SUCNR1 | Reference |

| IC50 | 25 nM | Almost no activity | No measurable antagonism | [1][2][3][4][5] |

| Ki | 17.4 nM - 33 nM | Almost no activity | Not reported |

Note on Mouse SUCNR1 Activity: Studies have shown that the lack of this compound activity at the mouse SUCNR1 is due to key amino acid differences in the binding pocket compared to the human receptor. "Humanization" of the mouse receptor through site-directed mutagenesis to introduce the corresponding human residues can restore high-affinity antagonist binding. This underscores the profound species-specific binding characteristics of this compound.

SUCNR1 Signaling Pathway

SUCNR1 is a G protein-coupled receptor that, upon activation by its endogenous ligand succinate, signals through both Gq and Gi pathways. This compound acts as an antagonist, blocking these downstream signaling events.

Caption: SUCNR1 signaling through Gq and Gi pathways.

Experimental Protocols

The species selectivity of this compound is determined through a combination of binding and functional assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (for Affinity Determination)

This assay measures the direct interaction of a radiolabeled ligand with the receptor and is used to determine the binding affinity (Ki) of a competing unlabeled ligand like this compound.

Objective: To determine the Ki of this compound for human, rat, and mouse SUCNR1.

Materials:

-

Cell membranes prepared from cells expressing human, rat, or mouse SUCNR1.

-

Radiolabeled SUCNR1 ligand (e.g., [3H]-succinate).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well filter plates.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in binding buffer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for Gq Pathway Activity)

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway. Antagonism is measured by the ability of this compound to block the calcium release induced by an agonist.

Objective: To determine the IC50 of this compound in blocking succinate-induced calcium mobilization.

Materials:

-

Cells stably expressing human, rat, or mouse SUCNR1 (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

Succinate (agonist).

-

This compound.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye in assay buffer, often containing probenecid, and incubate for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells and then pre-incubate with varying concentrations of this compound or vehicle for a defined period.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a fixed concentration of succinate (typically the EC80) and immediately measure the change in fluorescence over time.

-

Data Analysis: The peak fluorescence intensity following agonist addition is recorded. The percentage of inhibition by this compound is calculated relative to the response with the agonist alone. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

cAMP Inhibition Assay (for Gi Pathway Activity)

This functional assay measures the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which is characteristic of Gi pathway activation. Antagonism is quantified by the ability of this compound to reverse the agonist-induced decrease in cAMP.

Objective: To determine the IC50 of this compound in blocking succinate-induced inhibition of cAMP production.

Materials:

-

Cells expressing human, rat, or mouse SUCNR1.

-

Forskolin (an adenylate cyclase activator).

-

Succinate (agonist).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell lysis buffer.

Procedure:

-

Cell Stimulation: In a 96-well plate, pre-incubate the cells with varying concentrations of this compound.

-

Agonist and Forskolin Addition: Add a fixed concentration of succinate (agonist) along with forskolin to stimulate a basal level of cAMP production. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The amount of cAMP produced is inversely proportional to the Gi activation. The percentage of antagonism by this compound is calculated based on its ability to restore cAMP levels towards those seen with forskolin alone. The IC50 value is determined by plotting the percentage of antagonism against the log concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow for Determining Species Selectivity

The following diagram illustrates a typical workflow for assessing the species selectivity of a compound like this compound.

Caption: Workflow for assessing species selectivity.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]

NF-56-EJ40: A Technical Guide for Investigating Immunometabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-56-EJ40 is a potent and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91.[1][2][3][4] This compound has emerged as a critical tool for researchers in the field of immunometabolism, enabling the precise dissection of the role of extracellular succinate as a signaling molecule in inflammatory and metabolic processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of the signaling pathway it modulates.

Succinate, a key intermediate in the Krebs cycle, can be released into the extracellular space under conditions of metabolic stress, such as hypoxia and inflammation.[5] Extracellular succinate then acts as a signaling molecule by activating SUCNR1, a G protein-coupled receptor expressed on a variety of immune and non-immune cells, including macrophages, dendritic cells, and endothelial cells. This activation triggers downstream signaling cascades that can modulate immune cell function and inflammatory responses. This compound, by selectively blocking this interaction, allows for the specific investigation of SUCNR1-mediated effects in various in vitro and in vivo models.

Chemical Properties and Structure

This compound is a small molecule with the following properties:

-

IUPAC Name: 2-(2-(4'-((4-Methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)acetic acid

-

Molecular Formula: C₂₇H₂₉N₃O₃

-

Molecular Weight: 443.54 g/mol

-

CAS Number: 2380230-73-7

Quantitative Data

The following tables summarize the key quantitative data regarding the antagonist activity of this compound and its effects on cytokine production.

Table 1: Antagonist Affinity and Potency of this compound

| Target | Parameter | Value | Reference |

| Human SUCNR1 | IC₅₀ | 25 nM | |

| Human SUCNR1 | Kᵢ | 33 nM | |

| Humanized Rat SUCNR1 | Kᵢ | 17.4 nM | |

| Rat SUCNR1 | Activity | Almost no activity |

Table 2: Effect of this compound on Cytokine Expression in LPS-Stimulated Intestinal Epithelial Cells (IECs)

| Cytokine | Treatment | Effect | Reference |

| IL-1β | 5µM this compound for 24h | Decreased expression | |

| IL-6 | 5µM this compound for 24h | Decreased expression | |

| IL-10 | 5µM this compound for 24h | Decreased expression | |

| TNF-α | 5µM this compound for 24h | Decreased expression |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of succinate to SUCNR1. This blockade prevents the activation of downstream signaling pathways that are crucial in linking cellular metabolism to immune responses. One of the well-characterized pathways involves the stabilization of Hypoxia-Inducible Factor-1 alpha (Hif-1α) and the subsequent production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).

In inflammatory conditions, activated macrophages and other cells can release succinate into the extracellular milieu. This extracellular succinate binds to SUCNR1 on target cells like endothelial cells and macrophages, leading to the stabilization of Hif-1α, even under normoxic conditions. Stabilized Hif-1α translocates to the nucleus and acts as a transcription factor, promoting the expression of pro-inflammatory genes, most notably IL1B. This compound effectively interrupts this "succinate/IL-1β signaling axis," thereby reducing the inflammatory response.

Caption: SUCNR1 signaling pathway modulation by this compound.

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), THP-1 monocyte-derived macrophages, or other relevant immune cell lines.

-

Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 100 nM - 10 µM). A vehicle control (DMSO) should be included in all experiments.

-

Treatment:

-

For antagonist pre-treatment, incubate cells with this compound for a specified time (e.g., 30 minutes to 24 hours) before adding the stimulus (e.g., succinate or LPS).

-

For co-treatment, add this compound and the stimulus simultaneously.

-

Caption: General in vitro experimental workflow using this compound.

Western Blot for Hif-1α and IL-1β

-

Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors. For Hif-1α, which is rapidly degraded under normoxic conditions, it is crucial to perform lysis quickly and on ice. Nuclear extraction may be necessary for optimal Hif-1α detection.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hif-1α or IL-1β overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

ELISA for IL-1β

-

Sample Collection: Collect cell culture supernatants after treatment.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-1β ELISA kit being used.

-

General Steps:

-

Add standards and samples to a 96-well plate pre-coated with an anti-human IL-1β capture antibody.

-

Add a biotinylated detection antibody.

-

Add streptavidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

RT-PCR for Gene Expression Analysis

-

RNA Extraction: After treatment, lyse cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for SUCNR1, HIF1A, IL1B, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound is an indispensable tool for elucidating the role of the succinate-SUCNR1 signaling axis in immunometabolism. Its high potency and selectivity for human SUCNR1 allow for precise interrogation of this pathway's contribution to inflammatory diseases. By utilizing the information and protocols outlined in this guide, researchers can effectively employ this compound to advance our understanding of how metabolic intermediates regulate immune function and to explore the therapeutic potential of targeting this pathway in a range of pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NF-56-EJ40 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-56-EJ40 is a potent, high-affinity, and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91).[1][2][3] It exhibits minimal activity towards the rat SUCNR1 ortholog, making it a valuable tool for studying the specific roles of human SUCNR1 in various physiological and pathological processes.[1] Succinate, a key metabolite in the Krebs cycle, can be released into the extracellular space under conditions such as hypoxia and inflammation, where it activates SUCNR1 to initiate downstream signaling cascades.[4] The succinate/SUCNR1 signaling axis has been implicated in a range of cellular responses, including inflammation, angiogenesis, and immune cell modulation. This compound provides a specific means to investigate and therapeutically target these pathways.

This document provides detailed application notes and protocols for the use of this compound in a variety of common in vitro cell-based assays.

Mechanism of Action

This compound functions as a competitive antagonist at the SUCNR1 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, succinate, thereby inhibiting the initiation of downstream signaling pathways. A primary pathway affected is the succinate-induced stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). SUCNR1 is a G protein-coupled receptor that can couple to both Gq/11 and Gi/o proteins, leading to increases in intracellular calcium and decreases in cyclic AMP (cAMP) levels, respectively. This compound has been shown to effectively block these signaling events.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and provide recommended working concentrations for various cell-based assays.

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Species Specificity | Reference |

| IC₅₀ | 25 nM | Human | |

| Kᵢ | 33 nM | Human | |

| Kᵢ | 17.4 nM | Humanized Rat |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Cell Type | Assay | Recommended Concentration | Incubation Time | Reference |

| HUVECs | Inhibition of HIF-1α and IL-1β production | 4 µM | 24 hours | |

| Macrophages | Inhibition of HIF-1α and IL-1β production | 4 µM | 24 hours | |

| Intestinal Epithelial Cells (IECs) | Inhibition of inflammatory cytokine expression | 5 µM | 24 hours | |

| HEK293-T (SUCNR1 transfected) | Dynamic Mass Redistribution (DMR) Assay | 100 nM | 30 minutes (pre-incubation) | |

| HEK293-T (SUCNR1 transfected) | Calcium Flux Assay | 100 nM | 30 minutes (pre-incubation) | |

| HEK293-T (SUCNR1 transfected) | cAMP Inhibition Assay | 100 nM | 30 minutes (pre-incubation) |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and a typical experimental workflow, the following diagrams are provided.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), human monocyte-derived macrophages (e.g., differentiated THP-1 cells), or other human cell lines endogenously expressing SUCNR1 are suitable.

-

Culture Conditions: Culture cells in their recommended media and conditions. For example, HUVECs are typically cultured in Endothelial Cell Growth Medium.

-

This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C. Further dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (CCK-8)

This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate for the desired treatment period (e.g., 24 or 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Western Blot for HIF-1α and SUCNR1

This protocol allows for the detection of changes in protein expression levels following treatment with this compound.

-

Materials:

-

Cultured and treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HIF-1α, anti-SUCNR1, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

After treatment with this compound and/or succinate/LPS, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer. For HIF-1α, nuclear extraction is recommended for optimal detection.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

ELISA for IL-1β

This assay quantifies the amount of secreted IL-1β in the cell culture supernatant.

-

Materials:

-

Cell culture supernatant from treated cells

-

Human IL-1β ELISA kit

-

Microplate reader

-

-

Protocol:

-

Collect the cell culture supernatant after the treatment period.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and standards to a pre-coated plate, followed by incubation with detection and HRP-conjugated antibodies, and finally the addition of a substrate for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

-

cAMP Assay

This assay measures changes in intracellular cyclic AMP levels, a downstream effector of Gi-coupled receptor activation.

-

Materials:

-

Cultured and treated cells

-

cAMP ELISA kit

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

-

Protocol:

-

Seed cells in the appropriate culture plates.

-

Serum-starve the cells for approximately 4 hours.

-

Pre-treat the cells with this compound (e.g., 100 nM) for 30 minutes in a buffer containing IBMX (e.g., 250 µM).

-

Stimulate the cells with a SUCNR1 agonist (e.g., succinate or cis-epoxysuccinate) for a short period.

-

Add forskolin (e.g., 3 µM) for 10 minutes to stimulate cAMP production.

-

Lyse the cells and measure the cAMP levels using a competitive ELISA kit according to the manufacturer's protocol.

-

Results are often expressed as a percentage of the forskolin-alone response.

-

Calcium Flux Assay

This assay measures changes in intracellular calcium concentrations, a downstream effector of Gq-coupled receptor activation.

-

Materials:

-

Cultured and treated cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

Probenecid (to prevent dye leakage)

-

Fluorescent plate reader or flow cytometer

-

-

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Serum-starve the cells for approximately 2 hours.

-

Load the cells with a calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) in a buffer containing probenecid (e.g., 2.5 mM) for 30-60 minutes at 37°C.

-

Wash the cells with dye-free buffer.

-

Pre-incubate the cells with this compound (e.g., 10 µM) or a vehicle control for 30 minutes.

-

Measure baseline fluorescence.

-

Add the SUCNR1 agonist (e.g., succinate) and immediately begin measuring the fluorescence intensity over time.

-

The change in fluorescence indicates the intracellular calcium flux.

-

Conclusion

This compound is an indispensable tool for elucidating the role of the succinate/SUCNR1 signaling axis in various biological contexts. The protocols outlined in this document provide a framework for conducting robust in vitro cell-based assays to investigate the effects of this potent and selective antagonist. Careful experimental design, including appropriate controls and concentration optimization, will yield valuable insights into the therapeutic potential of targeting SUCNR1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | SUCNR1 (GPR91) antagonist | Probechem Biochemicals [probechem.com]

- 4. Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Working Concentration of NF-56-EJ40 in HUVECs

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-56-EJ40 is a potent, high-affinity, and highly selective antagonist of the human succinate receptor 1 (SUCNR1, also known as GPR91).[1][2][3] SUCNR1 is a G-protein-coupled receptor that mediates cellular responses to extracellular succinate, a key metabolite in the tricarboxylic acid (TCA) cycle. Under conditions of inflammation or cellular stress, succinate can be released into the extracellular space, where it acts as a signaling molecule.[4] In Human Umbilical Vein Endothelial Cells (HUVECs), the activation of SUCNR1 by succinate has been shown to trigger a pro-inflammatory signaling cascade involving Hypoxia-Inducible Factor-1α (Hif-1α) and Interleukin-1β (IL-1β), which can contribute to the pathogenesis of inflammatory diseases such as atherosclerosis.[4]

This compound serves as a critical tool for investigating the role of the succinate/SUCNR1 signaling axis. By selectively blocking this receptor, researchers can elucidate the downstream consequences of this pathway and evaluate the therapeutic potential of its inhibition. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound in HUVEC-based assays.

Data Presentation: Efficacy and Optimal Concentration of this compound

The optimal working concentration of this compound in HUVECs has been experimentally determined to be 4 µM for an intervention time of 24 hours. This concentration was established by assessing the antagonist's ability to inhibit its direct target, SUCNR1, without compromising cell viability.

| Parameter | Value | Assay Used | Cell Type | Source |

| Optimal Concentration | 4 µM | Western Blot | HUVECs | Xu et al., 2022 |

| Optimal Intervention Time | 24 hours | Western Blot | HUVECs | Xu et al., 2022 |

| IC50 | 25 nM | Radioligand Binding | Recombinant | Haffke et al., 2019 |

| Ki | 33 nM | Radioligand Binding | Recombinant | Haffke et al., 2019 |

| Effect on Cell Viability | No significant effect at 4 µM for 24h | CCK-8 Assay | HUVECs | Xu et al., 2022 |

Signaling Pathway and Mechanism of Action